1-(3-Chloro-4,5-dimethoxyphenyl)ethanone

Description

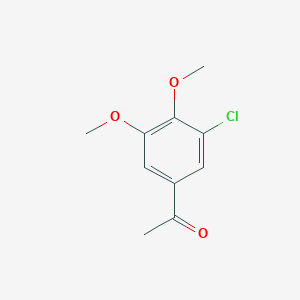

1-(3-Chloro-4,5-dimethoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a chloro group at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring. This compound is synthesized via Claisen-Schmidt condensation between 1-(2-methyl-4,5-dimethoxyphenyl)ethanone and 3-chloro-4,5-dimethoxybenzaldehyde in ethanol with potassium hydroxide as a catalyst . The resulting chalcone derivative exhibits notable antimicrobial activity, particularly against gram-positive bacteria, and has been explored for antiparasitic applications . Its structure-activity relationships (SAR) are influenced by the electron-withdrawing chloro group and electron-donating methoxy substituents, which modulate reactivity and biological interactions.

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

1-(3-chloro-4,5-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,1-3H3 |

InChI Key |

LBKPMNBCFAEPBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Hydroxyl Groups: The chloro substituent in this compound enhances lipophilicity and electron-withdrawing effects compared to hydroxyl-containing analogs like Acetosyringone, impacting solubility and bioactivity .

- Methoxy Positioning: Methoxy groups at the 4- and 5-positions (as in the target compound) create steric hindrance and electronic effects distinct from analogs with substituents at alternate positions (e.g., 2-OCH₃ in 1-(3-Chloro-6-hydroxy-2,5-dimethoxyphenyl)ethanone) .

Antimicrobial Activity

- This compound: Demonstrates broad-spectrum activity against gram-positive bacteria, attributed to the chloro group’s role in disrupting microbial cell membranes .

- Acetosyringone: Lacks significant antimicrobial potency but is critical in lignin depolymerization processes, yielding monomeric units like syringyl (S) and guaiacyl (G) during biomass processing .

- 1-(4-Hydroxy-3-methoxyphenyl)ethanone (G3): A guaiacyl-type lignin derivative with intermediate yields in thermal degradation, highlighting the role of hydroxyl groups in thermal stability .

Antiparasitic Activity

The 3-chloro-4,5-dimethoxyphenyl moiety in naphthoquinone analogs exhibits potent activity against Leishmania major and Trypanosoma brucei, comparable to amphotericin B. However, toxicity to mammalian cells (e.g., Vero cells) limits therapeutic utility .

Spectroscopic and Analytical Data

- IR/NMR Trends: The chloro group in this compound causes distinct deshielding in ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) compared to hydroxylated analogs (δ 6.8–7.1 ppm) .

- Mass Spectrometry : Fragmentation patterns differ due to substituent stability; chloro derivatives exhibit prominent [M-Cl]⁺ peaks, whereas hydroxylated analogs show [M-H₂O]⁺ losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.